molecular formula C17H16O2 B1278668 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one CAS No. 32263-70-0

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1278668
CAS RN: 32263-70-0
M. Wt: 252.31 g/mol
InChI Key: SAYPPJQQGVXKAP-UHFFFAOYSA-N
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Patent
US07906549B2

Procedure details

To a solution of 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one (24.3 g) in acetone (160 mL), benzyl bromide (29.4 mL) and potassium carbonate (31.1 g) were added at room temperature, followed by stirring at 40° C. for 3.5 hours. After filtering off the insoluble matters and concentrating the filtrate, the resultant was washed with a mixed solvent of tert-butyl methyl ether-hexane (1:4), to thereby obtain the title compound (34.5 g) having the following physical properties. TLC: Rf 0.38 (hexane:ethyl acetate=3:1)
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
29.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.C(Br)C1C=CC=CC=1>[CH2:5]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2)[C:4]1[CH:9]=[CH:10][CH:11]=[CH:2][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
OC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
31.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
29.4 mL
Type
solvent
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
by stirring at 40° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the insoluble matters
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the filtrate
WASH
Type
WASH
Details
the resultant was washed with a mixed solvent of tert-butyl methyl ether-hexane (1:4)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2CCCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: CALCULATEDPERCENTYIELD 182.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.